molecular formula C11H12O4 B8452244 [4-(2-Oxopropyl)phenoxy]acetic acid

[4-(2-Oxopropyl)phenoxy]acetic acid

Cat. No. B8452244
M. Wt: 208.21 g/mol
InChI Key: MUNVKGDYHLVDGG-UHFFFAOYSA-N
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Patent
US09233108B2

Procedure details

To a solution of ethyl[4-(2-oxopropyl)phenoxy]acetate (Intermediate 110, 786 mg, 3.33 mmol) in THF (24 mL) water was added (12 mL) and the mixture was stirred for 10 min. Then, lithium hydroxide monohydrate (420 mg, 10.01 mmol) was added and stirring was continued for 3.5 hours at room temperature. THF was evaporated from the reaction mixture and water was added (25 mL). The solution was acidified with 5N HCl until pH 2 was reached and the aqueous phase was extracted with CH2Cl2 (3×30 mL). The resulting organic extract was washed with water and brine, dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure to give the title compound (392 mg, 57% yield).
Name
ethyl[4-(2-oxopropyl)phenoxy]acetate
Quantity
786 mg
Type
reactant
Reaction Step One
Name
Intermediate 110
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
420 mg
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14](=[O:16])[CH3:15])=[CH:9][CH:8]=1)C.O.[OH-].[Li+]>C1COCC1>[O:16]=[C:14]([CH3:15])[CH2:13][C:10]1[CH:11]=[CH:12][C:7]([O:6][CH2:5][C:4]([OH:17])=[O:3])=[CH:8][CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
ethyl[4-(2-oxopropyl)phenoxy]acetate
Quantity
786 mg
Type
reactant
Smiles
C(C)OC(COC1=CC=C(C=C1)CC(C)=O)=O
Name
Intermediate 110
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(COC1=CC=C(C=C1)CC(C)=O)=O
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
lithium hydroxide monohydrate
Quantity
420 mg
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 3.5 hours at room temperature
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
THF was evaporated from the reaction mixture and water
ADDITION
Type
ADDITION
Details
was added (25 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with CH2Cl2 (3×30 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting organic extract
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C(CC1=CC=C(OCC(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 392 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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